molecular formula C13H26N2O4 B15180542 Einecs 262-942-0 CAS No. 61734-44-9

Einecs 262-942-0

Cat. No.: B15180542
CAS No.: 61734-44-9
M. Wt: 274.36 g/mol
InChI Key: PJVIBXYXAYCWIJ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981 . EINECS entries are critical for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity and safety assessments . For EINECS 262-942-0, structural and functional analogs can be identified using computational methods such as Tanimoto similarity indices and Quantitative Structure-Activity Relationships (QSARs), enabling hazard prediction without extensive animal testing .

Properties

CAS No.

61734-44-9

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

6-amino-2-methylheptan-2-ol;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H19NO.C5H7NO3/c1-7(9)5-4-6-8(2,3)10;7-4-2-1-3(6-4)5(8)9/h7,10H,4-6,9H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

PJVIBXYXAYCWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 262-942-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to maintain consistency and efficiency. The industrial production methods are designed to be cost-effective while adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions: Einecs 262-942-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial applications .

Scientific Research Applications

Einecs 262-942-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is employed in studies involving cellular processes and biochemical pathways. In medicine, this compound is used in the development of pharmaceuticals and diagnostic agents. Additionally, it has industrial applications in the production of polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of Einecs 262-942-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, affecting the overall metabolic pathways. The detailed mechanism of action depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Identifying Analogs

Similarity assessment relies on:

  • Tanimoto Index : A metric comparing 2D molecular fingerprints (e.g., PubChem fingerprints), where a score ≥70% indicates structural analogs .
  • QSAR Models: Predictive tools linking molecular descriptors (e.g., logP, molecular weight) to toxicity endpoints. For example, log Kow (octanol-water partition coefficient) is used to predict bioaccumulation and acute toxicity .

Key Findings from Comparative Studies

Coverage of Chemical Space :

  • A study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances found that 70% similarity thresholds enabled coverage of >20× more compounds, demonstrating the efficiency of similarity networks .
  • Figure 7 in illustrates how labeled compounds (e.g., Annex VI substances) cluster with unlabeled EINECS entries, highlighting broad chemical space coverage with minimal labeled data .

Physicochemical Property Overlaps :

  • ERGO reference substances (28 compounds) were compared with 56,703 EINECS entries for bioavailability-related properties (e.g., solubility, hydrophobicity). ERGO compounds covered significant portions of the EINECS domain, validating their use as analogs .

Toxicity Prediction: QSAR models for chlorinated alkanes, organothiophosphates, and mononitrobenzenes (covering 0.7% of EINECS) successfully predicted acute toxicity to fish and daphnids using log Kow and in vitro data .

Data Table: Example Comparison of EINECS 262-942-0 Analogs

Compound Identifier Similarity Score (Tanimoto) Molecular Formula Molecular Weight (g/mol) logP Key Properties Toxicity (Predicted LC50, mg/L)
This compound Reference Not provided Not provided Not provided Regulatory priority under REACH QSAR model-dependent
CAS 272-23-1 0.82 (vs. 62226-18-0) C₇H₅NS 135.19 1.71 High GI absorption, CYP1A2 inhibitor 0.212 (solubility-driven)
EINECS-subset analog ≥0.70 Varies 100–300 1.5–3.5 Aligns with ERGO bioavailability Model-predicted range: 0.1–10

Challenges and Limitations

  • Structural Diversity : Only 54% of EINECS chemicals can be classified into QSAR-applicable groups, leaving complex mixtures (e.g., botanical extracts) unaddressed .
  • Validation Gaps : While similarity thresholds (e.g., ≥70%) are practical, they may exclude functionally similar compounds with lower structural overlap .
  • Data Quality : Experimental parameters (e.g., logP, purity) must be rigorously reported to ensure QSAR reliability .

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